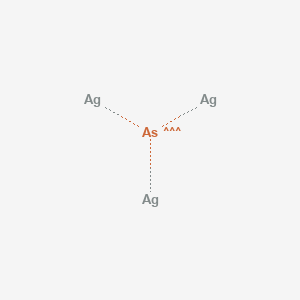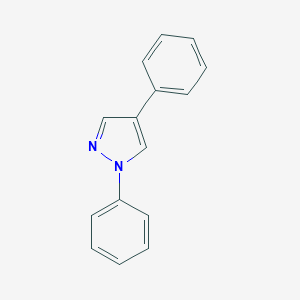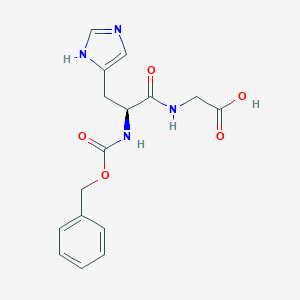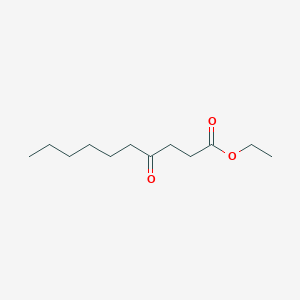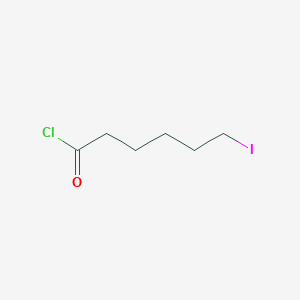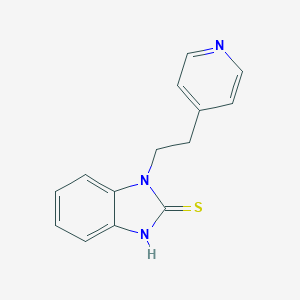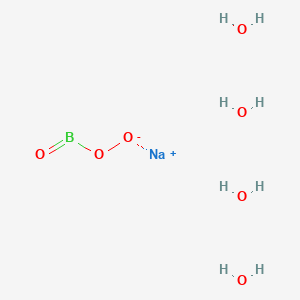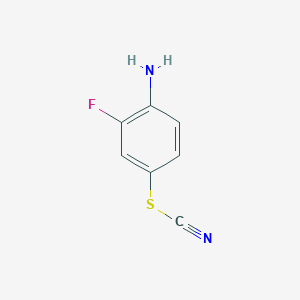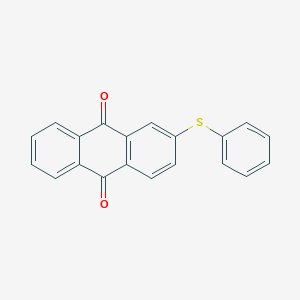
Anthraquinone, 2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinone, 2-(phenylthio)- is a chemical compound that belongs to the anthraquinone family. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of Anthraquinone, 2-(phenylthio)- is not yet fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane.
Biochemische Und Physiologische Effekte
Anthraquinone, 2-(phenylthio)- has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit the activity of enzymes such as acetylcholinesterase. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Anthraquinone, 2-(phenylthio)- in lab experiments is its high purity and good yield. Additionally, it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its potential use in some applications.
Zukünftige Richtungen
There are several future directions for research on Anthraquinone, 2-(phenylthio)-. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in material science. Finally, further studies are needed to evaluate its safety and toxicity in vivo.
Synthesemethoden
The synthesis of Anthraquinone, 2-(phenylthio)- can be achieved through a variety of methods, including oxidative coupling, nucleophilic substitution, and palladium-catalyzed coupling reactions. The most commonly used method involves the reaction of 2-bromoanthraquinone with thiophenol in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
Anthraquinone, 2-(phenylthio)- has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent. In material science, it has been studied for its potential use in organic electronics and photovoltaic devices.
Eigenschaften
CAS-Nummer |
13354-40-0 |
|---|---|
Produktname |
Anthraquinone, 2-(phenylthio)- |
Molekularformel |
C20H12O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)23-13-6-2-1-3-7-13/h1-12H |
InChI-Schlüssel |
UHLJBBJJVKIIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
13354-40-0 |
Synonyme |
2-(Phenylthio)anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



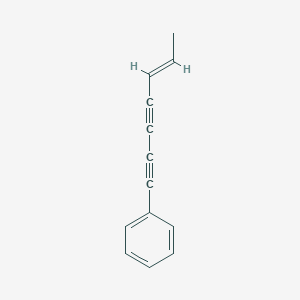
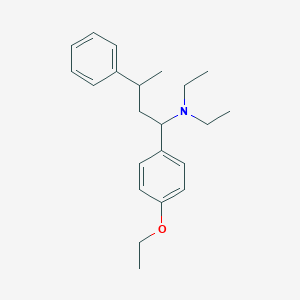
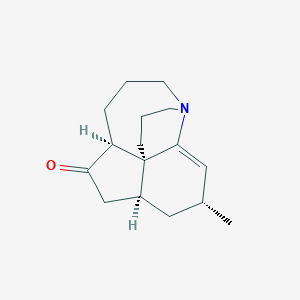
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
